5-chloro-3-hydroxy-1-(2-methylbenzyl)-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one
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Overview
Description
5-chloro-3-hydroxy-1-(2-methylbenzyl)-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one is a complex organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is notable for its unique structure, which includes a chloro, hydroxy, and methylbenzyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-hydroxy-1-(2-methylbenzyl)-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the formation of an intermediate, which is then subjected to various reagents and catalysts to achieve the final product. Specific details on the exact synthetic route and reaction conditions are often proprietary and can vary depending on the desired yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The process typically includes rigorous purification steps such as recrystallization and chromatography to obtain the compound in its pure form. The use of advanced analytical techniques like NMR and mass spectrometry is crucial in confirming the structure and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-chloro-3-hydroxy-1-(2-methylbenzyl)-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Halogen atoms like chlorine can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
5-chloro-3-hydroxy-1-(2-methylbenzyl)-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-chloro-3-hydroxy-1-(2-methylbenzyl)-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific physiological effects. The exact pathways involved can vary depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
- 5-nitro-3-{(5-nonsubstituted/methyl-4-thiazolidinone-2-ylidene)hydrazono}-1H-2-indolinones
- 4-allyl-1-{1-(morpholinomethyl)-5-nitro-2-oxoindolin-3-ylidene}thiosemicarbazide
- 3-{2-(3-ethyl-4-oxothiazolidin-2-ylidene)hydrazono}-5-nitroindolin-2-one
Uniqueness
What sets 5-chloro-3-hydroxy-1-(2-methylbenzyl)-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one apart from similar compounds is its specific combination of functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C27H26ClNO3 |
---|---|
Molecular Weight |
448.0 g/mol |
IUPAC Name |
5-chloro-3-hydroxy-1-[(2-methylphenyl)methyl]-3-[2-oxo-2-(4-propan-2-ylphenyl)ethyl]indol-2-one |
InChI |
InChI=1S/C27H26ClNO3/c1-17(2)19-8-10-20(11-9-19)25(30)15-27(32)23-14-22(28)12-13-24(23)29(26(27)31)16-21-7-5-4-6-18(21)3/h4-14,17,32H,15-16H2,1-3H3 |
InChI Key |
JOBPUNVYISLZDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=C(C=C(C=C3)Cl)C(C2=O)(CC(=O)C4=CC=C(C=C4)C(C)C)O |
Origin of Product |
United States |
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